4-Isopropyl-3-(trifluoromethyl)phenol chemical properties
4-Isopropyl-3-(trifluoromethyl)phenol chemical properties
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 4-Isopropyl-3-(trifluoromethyl)phenol
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, synthesis, and potential applications of 4-Isopropyl-3-(trifluoromethyl)phenol. As a molecule combining the structural features of an isopropyl-substituted phenol with a strongly electron-withdrawing trifluoromethyl group, this compound represents a potentially valuable scaffold for researchers in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues to provide a robust predictive framework for its behavior and utility. The content is structured to deliver actionable insights for laboratory practice, from synthesis and purification to spectroscopic analysis and safe handling.
Introduction: A Molecule of Synthetic Interest
4-Isopropyl-3-(trifluoromethyl)phenol is a substituted aromatic compound that merges the lipophilic and sterically influential isopropyl group with the potent electronic and metabolic-stability-enhancing properties of a trifluoromethyl group on a phenol framework. The strategic incorporation of trifluoromethyl groups is a well-established practice in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] While direct literature on 4-Isopropyl-3-(trifluoromethyl)phenol is scarce, its constituent moieties are present in a wide array of biologically active molecules and industrial chemicals. This guide aims to bridge the information gap by providing a detailed theoretical and practical framework for researchers interested in the synthesis and application of this and similar compounds.
Molecular Structure and Physicochemical Properties
Structure and Nomenclature
The core structure consists of a phenol ring substituted with an isopropyl group at the C4 position and a trifluoromethyl group at the C3 position.
IUPAC Name: 4-Isopropyl-3-(trifluoromethyl)phenol Synonyms: 4-(Propan-2-yl)-3-(trifluoromethyl)phenol
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Isopropyl-3-(trifluoromethyl)phenol. These values are estimated based on the known properties of analogous compounds such as 4-isopropylphenol, 3-(trifluoromethyl)phenol, and 4-fluoro-3-(trifluoromethyl)phenol.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₀H₁₁F₃O | Based on atomic composition. |
| Molecular Weight | 218.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Phenols are typically crystalline solids at room temperature.[3] |
| Melting Point | 50-70 °C | Lower than 4-isopropyl-3-methylphenol (111-114 °C) due to the trifluoromethyl group.[4] |
| Boiling Point | ~230-240 °C | Higher than 4-isopropylphenol (212-213 °C) due to increased molecular weight and polarity.[3] |
| pKa | ~8-9 | The trifluoromethyl group's strong electron-withdrawing effect will increase acidity (lower pKa) compared to 4-isopropylphenol (pKa ~10.2). |
| LogP (octanol/water) | ~3.5-4.0 | The trifluoromethyl group significantly increases lipophilicity.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Typical solubility for substituted phenols.[3][4] |
Synthesis and Purification
The synthesis of 4-Isopropyl-3-(trifluoromethyl)phenol is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry principles.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis involves the isopropylation of 3-(trifluoromethyl)phenol. This can be achieved via a Friedel-Crafts alkylation reaction.
Caption: Retrosynthetic analysis of 4-Isopropyl-3-(trifluoromethyl)phenol.
Proposed Synthetic Protocol: Friedel-Crafts Alkylation
This protocol describes a general procedure for the isopropylation of 3-(trifluoromethyl)phenol.
Materials:
-
3-(Trifluoromethyl)phenol
-
Isopropanol or 2-chloropropane
-
A Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) or a strong protic acid (e.g., H₂SO₄, H₃PO₄)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) portion-wise.
-
Add the isopropylating agent (e.g., isopropanol, 1.2 eq.) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude product can be purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The purified fractions should be analyzed for purity and identity.
Workflow for Purification and Characterization:
Caption: Workflow for the purification and characterization of the final product.
Spectroscopic Analysis
The following sections detail the predicted spectroscopic data for 4-Isopropyl-3-(trifluoromethyl)phenol based on established principles and data from analogous compounds.[5][6][7]
Predicted ¹H NMR Spectrum
-
Phenolic -OH: A broad singlet between δ 5.0-6.0 ppm. The chemical shift can vary with concentration and solvent.
-
Aromatic Protons:
-
H6: A doublet around δ 7.2-7.4 ppm.
-
H5: A doublet of doublets around δ 7.0-7.2 ppm.
-
H2: A singlet or narrow doublet around δ 6.8-7.0 ppm.
-
-
Isopropyl Group:
-
-CH: A septet around δ 3.1-3.3 ppm.
-
-CH₃: A doublet around δ 1.2-1.4 ppm (integrating to 6H).
-
Predicted ¹³C NMR Spectrum
-
C1 (-OH): δ 155-158 ppm
-
C3 (-CF₃): δ 130-133 ppm (quartet due to C-F coupling)
-
C4 (-CH(CH₃)₂): δ 140-143 ppm
-
Aromatic CHs: δ 115-130 ppm
-
CF₃: δ 123-126 ppm (quartet)
-
Isopropyl -CH: δ 33-36 ppm
-
Isopropyl -CH₃: δ 23-25 ppm
Infrared (IR) Spectroscopy
-
O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹
-
C-H stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H stretch (aliphatic): ~2850-2970 cm⁻¹
-
C=C stretch (aromatic): ~1500-1600 cm⁻¹
-
C-F stretch: Strong bands in the region of 1100-1350 cm⁻¹
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 218. A significant fragment would be the loss of a methyl group ([M-15]⁺) at m/z = 203.
Reactivity and Stability
The reactivity of 4-Isopropyl-3-(trifluoromethyl)phenol is governed by the interplay of the hydroxyl, isopropyl, and trifluoromethyl groups.
-
Acidity: The phenolic proton is acidic. The strongly electron-withdrawing trifluoromethyl group at the meta position will significantly increase the acidity (lower the pKa) compared to unsubstituted phenol or 4-isopropylphenol.[3]
-
Electrophilic Aromatic Substitution: The hydroxyl and isopropyl groups are ortho-, para-directing activators, while the trifluoromethyl group is a meta-directing deactivator. The positions ortho to the hydroxyl group (C2 and C6) are the most likely sites for further electrophilic substitution.
-
Stability and Storage: Phenols can be susceptible to oxidation, which can lead to coloration. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.
Potential Applications in Drug Discovery
The unique combination of functional groups in 4-Isopropyl-3-(trifluoromethyl)phenol makes it an attractive scaffold for medicinal chemistry research.
-
Enhanced Metabolic Stability: The trifluoromethyl group can block metabolic oxidation at the C3 position, potentially increasing the half-life of drug candidates.[1]
-
Increased Lipophilicity: The trifluoromethyl and isopropyl groups both contribute to increased lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a chlorine or methyl group, allowing for fine-tuning of steric and electronic properties.[1]
-
Potential Biological Targets: Phenolic compounds with trifluoromethyl groups have been investigated for a range of biological activities, including as antimicrobial agents and inhibitors of various enzymes.[8][9] For example, related compounds have shown potential as P2Y1 antagonists and myeloid cell leukemia inhibitors.[8]
Safety and Handling
While specific toxicity data for 4-Isopropyl-3-(trifluoromethyl)phenol is not available, it should be handled with the care appropriate for a substituted phenol.
-
Hazards: Likely to be corrosive and cause skin and eye irritation or burns upon contact.[10][11][12][13] May be harmful if swallowed or inhaled.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if irritation persists or if ingested.[10]
References
Sources
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- 18. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]
- 19. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
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